5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione

Catalog No.
S691851
CAS No.
873967-42-1
M.F
C10H11N3O2
M. Wt
205.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-di...

CAS Number

873967-42-1

Product Name

5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione

IUPAC Name

5-amino-2,3-dimethylphthalazine-1,4-dione

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C10H11N3O2/c1-12-9(14)6-4-3-5-7(11)8(6)10(15)13(12)2/h3-5H,11H2,1-2H3

InChI Key

NSFBHUKKNHLIMN-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=C(C(=CC=C2)N)C(=O)N1C

Canonical SMILES

CN1C(=O)C2=C(C(=CC=C2)N)C(=O)N1C

5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione, commonly known as luminol, is a chemical compound with the molecular formula C10H10N4O2. It features a phthalazine core with amino and dimethyl substituents. This compound is notable for its chemiluminescent properties, which make it valuable in various analytical and forensic applications. The structure of luminol consists of a hydrazine moiety that contributes to its unique reactivity and biological activity.

  • There is no scientific research available detailing the mechanism of action of this compound in biological systems or its interaction with other molecules.
  • PubChem lists the hydrochloride salt of a similar compound (5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride) as a skin, eye, and respiratory irritant []. Due to the structural similarity, it is advisable to handle this compound with caution and consult safety data sheets (SDS) if available from suppliers [, , ].
That enhance its utility in synthetic chemistry. It can react with organophosphorus reagents such as phosphonium ylides and trialkyl phosphites, leading to the formation of olefinic products and various derivatives. For instance, when luminol is treated with phosphonium ylides in tetrahydrofuran at reflux conditions, it produces olefinic derivatives with good yields . Additionally, luminol can participate in thiation reactions to generate thioxo derivatives, which have potential antimicrobial activities .

Luminol exhibits significant biological activity, particularly in the realm of chemiluminescence. This property is exploited in biochemical assays and forensic science for detecting trace amounts of substances. The compound's ability to emit light upon oxidation makes it useful in various applications, including the detection of blood at crime scenes. Furthermore, studies have indicated that some derivatives of luminol possess antimicrobial properties, suggesting potential therapeutic applications .

The synthesis of 5-amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione typically involves several methods:

  • Reflux with Phosphonium Ylides: Luminol can be synthesized by refluxing it with phosphonium ylides in tetrahydrofuran or toluene for several hours .
  • Trialkyl Phosphites: Another method involves reacting luminol with trialkyl phosphites under similar reflux conditions .
  • Thiation Reactions: The compound can also be synthesized through thiation reactions using specific reagents .

These methods highlight the versatility of luminol in synthetic organic chemistry.

5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione has a wide range of applications:

  • Forensic Science: Its chemiluminescent properties are utilized for detecting blood and other bodily fluids.
  • Analytical Chemistry: Luminol is used in various assays to detect reactive oxygen species and other analytes.
  • Biological Research: Its derivatives are explored for potential therapeutic uses due to their antimicrobial activities.

Interaction studies involving luminol often focus on its reactivity with various chemical agents and its performance in biological assays. Research indicates that luminol can interact with different substrates leading to varying degrees of luminescence based on the reaction environment and the presence of catalysts or inhibitors . These interactions are crucial for optimizing its use in practical applications.

Several compounds share structural similarities with 5-amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione. Here are some notable examples:

Compound NameStructure SimilarityUnique Properties
5-Amino-2-methylphthalazine-1,4-dioneSimilar coreDifferent substituents affect reactivity
6-Amino-2-methylphthalazine-1,4-dioneSimilar coreExhibits different luminescent properties
5-Amino-3-methylphthalazine-1,4-dioneSimilar coreVaries in biological activity
5-Amino-2-hydroxymethylphthalazine-1,4-dioneSimilar coreHydroxymethyl group influences solubility

These compounds illustrate the diversity within the phthalazine family while highlighting the unique properties of 5-amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione related to its specific substituents and their effects on chemical behavior and biological activity.

XLogP3

0.7

Wikipedia

5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione

Dates

Last modified: 08-15-2023

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